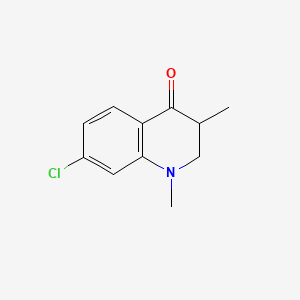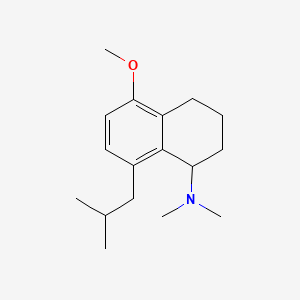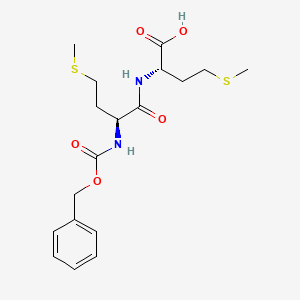
2-(2-(Acetylphenylamino)vinyl)-3-ethylbenzoxazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(beta-Anilino)vinyl-3-ethyl benzoxazolium iodide is a heterocyclic compound with the molecular formula C19H19IN2O2 and a molecular weight of 434.27 g/mol . This compound is known for its unique structure, which includes a benzoxazolium core substituted with an anilino group and an ethyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(beta-Anilino)vinyl-3-ethyl benzoxazolium iodide typically involves the reaction of 3-ethyl-2-methylbenzoxazolium iodide with aniline under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-(beta-Anilino)vinyl-3-ethyl benzoxazolium iodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(beta-Anilino)vinyl-3-ethyl benzoxazolium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with hydrogen atoms added.
Substitution: Formation of substituted derivatives with new functional groups replacing the anilino group.
Scientific Research Applications
2-(beta-Anilino)vinyl-3-ethyl benzoxazolium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(beta-Anilino)vinyl-3-ethyl benzoxazolium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(beta-Anilino)vinyl-3-ethyl benzoxazolium iodide can be compared with other similar compounds, such as:
- 2-(beta-Anilino)vinyl-3-methyl benzoxazolium iodide
- 2-(beta-Anilino)vinyl-3-ethyl thiazolium iodide
- 2-(beta-Anilino)vinyl-3-methyl thiazolium iodide
These compounds share similar structures but differ in the substituents on the benzoxazolium or thiazolium core. The unique properties of 2-(beta-Anilino)vinyl-3-ethyl benzoxazolium iodide, such as its specific substituents and reactivity, make it distinct and valuable for various applications.
Properties
CAS No. |
73713-93-6 |
|---|---|
Molecular Formula |
C19H19IN2O2 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C19H19N2O2.HI/c1-3-20-17-11-7-8-12-18(17)23-19(20)13-14-21(15(2)22)16-9-5-4-6-10-16;/h4-14H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SGSGUFNNYSEVCY-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=C(OC2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-] |
Canonical SMILES |
CC[N+]1=C(OC2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




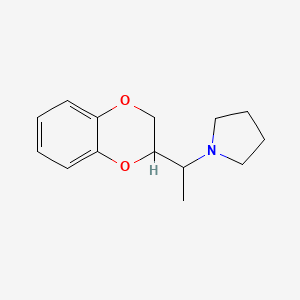
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
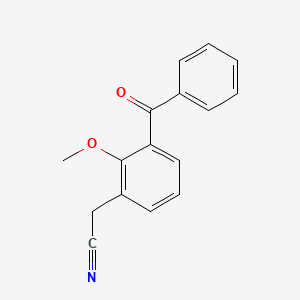
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
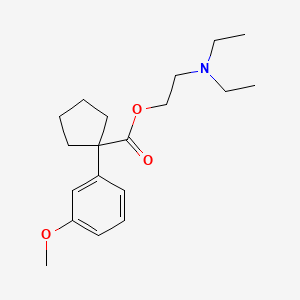
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)


